Cas no 476199-05-0 ((2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid)

(2E)-3-(2-Fluoro-5-methoxyphenyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative characterized by its α,β-unsaturated carboxylic acid structure with a 2-fluoro-5-methoxy substitution on the phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors and fluorinated pharmacophores. The electron-withdrawing fluorine and electron-donating methoxy groups enhance its reactivity in conjugate addition and cyclization reactions. Its rigid planar structure also facilitates π-stacking interactions, making it valuable in materials science. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid structure
476199-05-0 structure
Product name:(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
CAS No:476199-05-0
MF:C10H9FO3
MW:196.175066709518
CID:3271878
PubChem ID:22171186

(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-PROPENOIC ACID, 3-(2-FLUORO-5-METHOXYPHENYL)-, (2E)-
    • (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
    • GWIGKLPZLSEETO-GORDUTHDSA-N
    • (E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
    • MFCD03002814
    • SCHEMBL2943902
    • DTXSID10623188
    • 2-FLUORO-5-METHOXYCINNAMIC ACID
    • SCHEMBL2943901
    • AKOS006344009
    • (2E)-3-(2-Fluoro-5-methoxyphenyl)-2-propenoic acid
    • A1-37806
    • 3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
    • (E)-3-(2-FLUORO-5-METHOXYPHENYL)ACRYLIC ACID
    • 682805-01-2
    • 3-(2-Fluoro-5-methoxyphenyl)acrylic acid
    • 476199-05-0
    • Inchi: InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
    • InChI Key: GWIGKLPZLSEETO-GORDUTHDSA-N

Computed Properties

  • Exact Mass: 196.05357231Da
  • Monoisotopic Mass: 196.05357231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 1.9

(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-500mg
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
500mg
¥1538.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-1g
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
1g
¥2304.0 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559920-1g
(E)-3-(2-fluoro-5-methoxyphenyl)acrylic acid
476199-05-0 98%
1g
¥5937.00 2024-05-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-500.0mg
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
500.0mg
¥1538.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-100.0mg
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
100.0mg
¥693.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-1G
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
1g
¥ 2,303.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-100mg
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
100mg
¥693.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-250mg
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
250mg
¥924.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-250.0mg
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
250.0mg
¥924.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8313-1.0g
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
476199-05-0 95%
1.0g
¥2304.0000 2024-08-02

Additional information on (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid

(2E)-3-(2-Fluoro-5-Methoxyphenyl)Prop-2-Enoic Acid: A Comprehensive Overview

The compound with CAS No. 476199-05-0, commonly referred to as (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its aromatic ring substituted with a fluoro and methoxy group, along with a propenoic acid moiety, which imparts it with distinct chemical and biological properties.

Chemical Structure and Synthesis

The structure of (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid consists of a benzene ring substituted at the 2-position with a fluorine atom and at the 5-position with a methoxy group. The propenoic acid group is attached at the 3-position of the benzene ring, forming a conjugated system that contributes to its stability and reactivity. The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts acylation, followed by oxidation and elimination steps to achieve the desired enoic acid structure.

Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various catalysts and reaction conditions to optimize yield and minimize side reactions. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.

Biological Activity and Applications

(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid has demonstrated promising biological activity in various assays, making it a valuable molecule in drug discovery efforts. Studies have shown that this compound exhibits potent anti-inflammatory properties, attributed to its ability to inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has been found to possess antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.

In addition to its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. Preliminary studies indicate that it may act as an effective herbicide by disrupting specific metabolic pathways in target plants. This dual application potential underscores the versatility of (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid in both therapeutic and agricultural sectors.

Structural Modifications and Analog Design

To further enhance the bioavailability and efficacy of (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid, researchers have explored structural modifications. These modifications include altering the substituents on the aromatic ring or modifying the propenoic acid moiety to improve pharmacokinetic properties. For example, substituting the methoxy group with other electron-donating or withdrawing groups has been shown to modulate the compound's solubility and permeability.

Computational modeling techniques such as molecular docking and QSAR analysis have played a pivotal role in guiding these analog designs. These tools allow researchers to predict how structural changes will affect the compound's interaction with target proteins, enabling more efficient optimization of lead compounds.

Conclusion

(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid represents a compelling candidate for further exploration in both therapeutic and agricultural applications. Its unique chemical structure, coupled with promising biological activity, positions it as a valuable asset in drug discovery pipelines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various industries.

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Amadis Chemical Company Limited
(CAS:476199-05-0)(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
A1087196
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):193.0/289.0